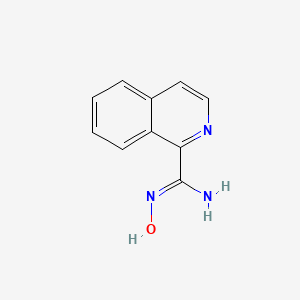

N-Hydroxyisoquinoline-1-carboximidamide

Description

Evolution of Isoquinoline (B145761) and Quinoline (B57606) Derivatives in Modern Chemical Biology

The quinoline and isoquinoline scaffolds are bicyclic aromatic heterocycles that are fundamental components of a vast number of biologically active compounds. nih.gov Historically, they were first isolated from coal tar, but their true significance was unveiled through the study of natural products, most notably alkaloids. This has led to their extensive application in drug discovery.

The fusion of a benzene (B151609) ring with a pyridine (B92270) ring gives rise to these structures, which serve as versatile templates in drug design due to their ability to engage in various biological interactions, including pi-stacking and hydrogen bonding. lookchem.com The development of synthetic methodologies, such as the Bischler-Napieralski and Pictet-Spengler reactions for isoquinolines, has allowed for the creation of extensive libraries of derivatives. These synthetic efforts have been instrumental in advancing their role from mere structural curiosities to key components in therapeutic agents.

The broad spectrum of bioactivity associated with these scaffolds is a primary driver for their continued investigation. nih.gov Quinoline and isoquinoline derivatives have been successfully developed into drugs for a wide range of diseases, demonstrating their versatility and importance in medicinal chemistry. The continuous exploration of new derivatives is a testament to the enduring potential of these heterocyclic systems in addressing unmet medical needs.

Table 1: Representative Bioactivities of Isoquinoline and Quinoline Derivatives

| Compound Class | Example Compound | Biological Activity |

|---|---|---|

| Isoquinoline Alkaloids | Papaverine | Vasodilator |

| Quinolone Antibiotics | Ciprofloxacin | Antibacterial |

| Antimalarials | Chloroquine | Antimalarial |

Structural Significance of the N-Hydroxycarboximidamide Moiety in Bioactive Scaffolds

The N-hydroxycarboximidamide functional group, also known as a hydroxyamidine, is a key structural feature that imparts significant biological properties to a molecule. While less common than a simple amidine or carboxamide, its unique electronic and steric properties make it a valuable moiety in the design of bioactive compounds. This group is structurally related to N-hydroxyguanidines, which have been more extensively studied and have shown a range of pharmacological activities, including anticancer and antiviral effects. nih.gov

The N-hydroxyguanidine structure combines features of both guanidine (B92328) and hydroxyurea. nih.gov This combination is thought to be responsible for its biological effects, which can include the inhibition of enzymes like ribonucleotide reductase. The introduction of a hydroxyl group to the amidine or guanidine core can alter the molecule's lipophilicity and hydrogen bonding capacity, potentially improving its pharmacokinetic profile and target engagement.

Derivatives of N-hydroxyguanidine have been synthesized to enhance their therapeutic potential, showing significantly greater activity than the parent compounds in some cases. nih.gov These compounds are also being investigated as potential nitric oxide (NO) donors, which could have applications in cardiovascular diseases. lookchem.com The structural and electronic similarities between N-hydroxycarboximidamides and N-hydroxyguanidines suggest that the former could also exhibit a range of interesting and potentially useful biological activities.

Table 2: Biological Activities of N-Hydroxyguanidine Derivatives

| Compound Derivative | Biological Activity | ID50 Range (µM) |

|---|---|---|

| Aromatic Aldehyde Derivatives | Anticancer (L1210 cells) | 7.80 - 126 |

Current State and Trajectory of Academic Inquiry on N-Hydroxyisoquinoline-1-carboximidamide

A comprehensive review of the current scientific literature indicates that this compound is a novel compound that has not yet been the subject of extensive academic investigation. There is a notable absence of published studies detailing its synthesis, characterization, or biological evaluation. This lack of direct research places the compound in the category of unexplored chemical space, representing a significant opportunity for original research and discovery.

The trajectory for academic inquiry into this molecule would logically begin with the development of a reliable synthetic route. Subsequent research would likely focus on a broad-based screening for biological activity, guided by the known pharmacology of its constituent moieties. Given the diverse activities of isoquinolines and the potential of the N-hydroxycarboximidamide group, such a screening could explore its potential as an anticancer, antimicrobial, or enzyme-inhibiting agent. The current state, therefore, is one of pure potential, with the future direction of research being wide open for pioneering investigation.

Conceptual Framework for Comprehensive Research on this compound

A robust conceptual framework for the investigation of this compound should be structured around a multidisciplinary approach, integrating synthetic chemistry, biological screening, and computational modeling.

Phase 1: Synthesis and Characterization The initial and most critical step is the development and optimization of a synthetic pathway to produce this compound with high purity and yield. This would likely involve the synthesis of an isoquinoline-1-carbonitrile (B74398) precursor, followed by its conversion to the N-hydroxycarboximidamide. Full characterization using modern analytical techniques (NMR, mass spectrometry, X-ray crystallography) would be essential to confirm the structure and purity of the final compound.

Phase 2: In Vitro Biological Evaluation With the compound in hand, a broad-based biological screening is the logical next step. This should include a panel of assays designed to probe for activities suggested by its structure:

Anticancer screening: Evaluation against a diverse panel of cancer cell lines to identify any cytotoxic or cytostatic effects.

Antimicrobial testing: Assessment of its activity against a range of pathogenic bacteria and fungi.

Enzyme inhibition assays: Screening against key enzymes implicated in disease, such as kinases, proteases, or ribonucleotide reductase, given the relationship to hydroxyurea.

Phase 3: Computational Studies In parallel with experimental work, computational studies can provide valuable insights into the molecule's potential properties and mechanisms of action.

Molecular docking: To predict potential binding modes and affinities for various biological targets.

ADMET prediction: To forecast its absorption, distribution, metabolism, excretion, and toxicity properties, helping to guide future optimization efforts.

Phase 4: Mechanism of Action and Lead Optimization Should any promising biological activity be identified, the subsequent research phase would focus on elucidating the mechanism of action. This could involve target identification studies, biochemical assays, and cell-based experiments. Concurrently, a medicinal chemistry program would be initiated to synthesize analogs of this compound to establish structure-activity relationships (SAR) and optimize for potency, selectivity, and drug-like properties. This comprehensive framework would provide a systematic and thorough evaluation of the therapeutic potential of this novel chemical entity.

Structure

3D Structure

Properties

IUPAC Name |

N'-hydroxyisoquinoline-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-10(13-14)9-8-4-2-1-3-7(8)5-6-12-9/h1-6,14H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEFSLZSCHFLCTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CN=C2/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemoinformatic Design of N Hydroxyisoquinoline 1 Carboximidamide and Its Structural Analogs

Precision Synthesis of the N-Hydroxyisoquinoline-1-carboximidamide Core Structure

The construction of the this compound molecule requires a multi-step approach that combines established methods for isoquinoline (B145761) ring formation with specific techniques for installing the N-hydroxycarboximidamide functionality.

Retrosynthetic analysis is a method for planning a synthesis that starts with the target molecule and works backward to simpler, commercially available starting materials. amazonaws.com For this compound, the analysis involves two primary strategic disconnections: one at the C1-substituent and another to deconstruct the isoquinoline core itself.

A primary disconnection breaks the bond between the C1 position of the isoquinoline ring and the carboximidamide group. This leads to a key intermediate, isoquinoline-1-carbonitrile (B74398). This nitrile is a versatile precursor for the desired functionality.

A second set of disconnections focuses on the isoquinoline ring system. Several classical and modern approaches can be envisioned:

Bischler-Napieralski Reaction: This approach disconnects the N1-C8a and C4-C4a bonds, tracing the core back to a β-phenylethylamine derivative. pharmaguideline.comnumberanalytics.com Acylation of the amine followed by acid-catalyzed cyclization and subsequent dehydrogenation would form the aromatic isoquinoline ring. pharmaguideline.com

Pomeranz-Fritsch Reaction: This pathway involves the disconnection of the N2-C1 and C4-C4a bonds. numberanalytics.com The synthesis would proceed via the acid-catalyzed reaction of a benzaldehyde (B42025) with an aminoacetaldehyde dialkyl acetal, followed by cyclization and aromatization. numberanalytics.com

Palladium-Catalyzed Routes: Modern methods often employ transition-metal catalysis. nih.govorganic-chemistry.org A plausible disconnection involves a palladium-catalyzed coupling between an ortho-halo- or ortho-triflate-substituted benzaldehyde and a suitable nitrogen-containing component, followed by cyclization. organic-chemistry.org For instance, a sequential coupling-imination-annulation reaction of an ortho-bromoarylaldehyde could be employed. organic-chemistry.org

A plausible retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Analysis of this compound

While the parent this compound is achiral, the synthesis of substituted analogs often requires precise control over stereochemistry and regiochemistry. rsc.org

Regioselectivity: The position of substituents on the isoquinoline ring is critical and is often dictated by the chosen synthetic route.

The Bischler-Napieralski and Pictet-Spengler reactions are classic examples where the substitution pattern on the starting β-phenylethylamine determines the final regiochemistry. pharmaguideline.com These reactions rely on electrophilic aromatic substitution, and thus are most effective with electron-rich carbocycles. researchgate.net

Modern transition-metal-catalyzed methods offer greater flexibility and regiocontrol. researchgate.net For example, the palladium-catalyzed α-arylation of ketones provides a convergent and regioselective route to polysubstituted isoquinolines, allowing for the installation of various groups at all positions of the isoquinoline nucleus. nih.gov Rhodium(III)-catalyzed C-H bond activation of in-situ generated oximes and their subsequent cyclization with internal alkynes also enables the rapid assembly of multisubstituted isoquinolines. organic-chemistry.orgresearchgate.net

Stereoselectivity: For analogs containing chiral centers, particularly in a reduced (e.g., tetrahydroisoquinoline) core, stereoselective synthesis is paramount. rsc.org This can be achieved through the use of chiral catalysts, chiral auxiliaries, or by starting from enantiomerically pure precursors. rsc.org Cyclization of isoquinolinium salts is a powerful strategy for the stereoselective construction of various fused and spiro-heterocyclic systems. rsc.org

The N-hydroxycarboximidamide moiety is a key feature of the target molecule. This functional group is structurally equivalent to an N-hydroxyguanidine or a tautomer of an amidoxime (B1450833). nih.gov Its installation is a critical step in the synthesis.

The most common and direct method to form the required N'-hydroxycarboximidamide (amidoxime) functionality is through the reaction of a nitrile with hydroxylamine (B1172632). nih.gov

Synthesis via Nitrile Precursor: The key intermediate, isoquinoline-1-carbonitrile, can be readily converted to isoquinoline-1-carboximidamide (B6359711) oxime (N'-hydroxyisoquinoline-1-carboximidamide) by treatment with hydroxylamine (NH₂OH). nih.gov This reaction is typically straightforward and proceeds in high yield. nih.gov The resulting amidoxime is a stable precursor that contains the core N-hydroxycarboximidamide structure.

The synthesis of N-alkyl-N-hydroxyguanidines can be challenging due to the reactivity and potential instability of the functional group. lookchem.com A protecting-group-free approach is often superior to strategies that employ highly reactive protected guanidinylating reagents. lookchem.com While the target molecule is not N-alkylated, the principles of handling this sensitive moiety apply.

Alternative Approaches:

From Thioamides: Conversion of an isoquinoline-1-carbothioamide (B1629976) with hydroxylamine can also yield the desired amidoxime.

Multi-component Reactions: Some modern synthetic strategies may allow for the one-pot construction of such functionalized heterocycles, though specific examples for this exact structure are not prevalent.

Scaling up the synthesis of complex heterocyclic molecules from laboratory to industrial production presents several challenges. rsc.org

Harsh Conditions: Traditional isoquinoline syntheses like the Bischler-Napieralski reaction often require harsh conditions, such as high temperatures and strong Lewis acids (e.g., POCl₃, P₂O₅), which may not be compatible with sensitive functional groups and can lead to byproduct formation. pharmaguideline.comgoogle.com

Purification: The separation of products from complex reaction mixtures can be difficult and resource-intensive.

Reagent Stability: The stability of intermediates and reagents, particularly hydroxylamine and the final N-hydroxyguanidine product, can be a concern for large-scale production and storage. lookchem.com

Innovations Overcoming These Challenges:

Catalysis: The development of novel catalytic systems using metals like palladium, rhodium, copper, and ruthenium allows for milder reaction conditions, higher efficiency, and greater functional group tolerance. researchgate.netorganic-chemistry.org

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better temperature control, higher efficiency, and easier scalability. rsc.org This technology is particularly promising for the production of complex pharmaceutical intermediates. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, increase yields, and sometimes improve product purity by providing rapid and uniform heating. organic-chemistry.orgnih.gov

Rational Design and Derivatization Strategies for this compound Analogs

Rational drug design aims to develop new compounds by understanding the relationship between chemical structure and biological activity. fiveable.me For this compound, derivatization strategies focus on modifying the isoquinoline ring to optimize its physicochemical and pharmacological properties.

The chemical properties and biological activity of the isoquinoline core can be finely tuned by introducing various substituents onto the benzene (B151609) ring portion (positions 4, 5, 6, 7, and 8). amerigoscientific.com The electronic nature of these substituents significantly alters the electron density of the heterocyclic system. amerigoscientific.com

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH₃), amino (-NH₂), and alkyl groups increase the electron density of the ring system. This enhances the nucleophilicity of the isoquinoline, making it more reactive towards electrophiles. amerigoscientific.com In a biological context, these groups can form hydrogen bonds and alter the compound's solubility and metabolic stability.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl) decrease the electron density of the ring. amerigoscientific.com This reduces the basicity of the nitrogen atom and can make the ring more susceptible to nucleophilic attack. amerigoscientific.com Halogen substituents, in particular, can modulate lipophilicity and introduce specific interactions with biological targets.

Structure-activity relationship (SAR) studies correlate these structural changes with biological outcomes, guiding the optimization of lead compounds. fiveable.menih.gov The strategic placement of different functional groups can enhance potency, improve selectivity, and optimize pharmacokinetic properties. fiveable.me

| Position | Substituent | Electronic Effect | Predicted Impact on Physicochemical Properties | Potential Role in Biological Interactions |

|---|---|---|---|---|

| C5, C7 | -OCH₃ (Methoxy) | Electron-Donating (strong) | Increases electron density and nucleophilicity; may increase lipophilicity slightly. | Can act as a hydrogen bond acceptor; may influence metabolic pathways (e.g., O-demethylation). |

| C5, C7 | -Cl (Chloro) | Electron-Withdrawing (inductive), Electron-Donating (resonance) | Decreases basicity of ring nitrogen; significantly increases lipophilicity. | Can form halogen bonds; often enhances binding affinity to hydrophobic pockets. |

| C5 | -NO₂ (Nitro) | Electron-Withdrawing (strong) | Significantly decreases electron density and basicity; increases polarity. | Strong hydrogen bond acceptor; can be metabolically reduced in vivo. |

| C7 | -NH₂ (Amino) | Electron-Donating (strong) | Increases electron density and basicity; increases polarity and aqueous solubility. | Can act as a hydrogen bond donor and acceptor; can be a key interaction point with targets. |

| C4 | -CH₃ (Methyl) | Electron-Donating (weak) | Slightly increases electron density; increases lipophilicity. | Can provide favorable steric interactions within a binding site; may block unwanted metabolism. |

Functionalization at the Carboximidamide Moiety

The N-hydroxycarboximidamide group, also known as an amidoxime, is a versatile functional handle that can be readily modified to introduce a variety of substituents, thereby modulating the compound's physicochemical and pharmacological properties. The reactivity of this moiety is centered around the nucleophilicity of the nitrogen atoms and the ability of the hydroxyl group to act as a leaving group upon activation.

One common approach to functionalize the carboximidamide moiety involves N-acylation . The hydroxyl group of this compound can react with acylating agents such as acid chlorides or anhydrides to form O-acyl derivatives. These intermediates can then undergo further transformations. For instance, treatment with a base can induce cyclization to form 1,2,4-oxadiazoles, as will be discussed in the subsequent section.

Another key reaction is alkylation of the nitrogen atoms. Under appropriate basic conditions, the nitrogen atoms of the carboximidamide can be alkylated using various alkyl halides. This allows for the introduction of diverse alkyl or arylalkyl groups, which can influence the molecule's lipophilicity and steric profile.

Furthermore, the amidoxime functionality can participate in condensation reactions with various carbonyl compounds. For example, reaction with aldehydes or ketones can lead to the formation of new heterocyclic rings fused to the isoquinoline core, expanding the structural diversity of the resulting library.

The table below summarizes potential functionalization reactions at the carboximidamide moiety, drawing analogies from the known reactivity of N-hydroxycarboximidamides.

| Reaction Type | Reagent Class | Potential Product Type |

| N-Acylation | Acid Chlorides, Anhydrides | O-Acyl-N-hydroxyisoquinoline-1-carboximidamide |

| N-Alkylation | Alkyl Halides | N-Alkoxy/N-Alkyl-isoquinoline-1-carboximidamide |

| Condensation | Aldehydes, Ketones | Fused heterocyclic systems |

| Cyclization | Orthoesters | 1,2,4-Oxadiazole (B8745197) derivatives |

Incorporation of Diverse Heterocyclic Units (e.g., Oxadiazole, Triazole) via Coupling Reactions

The incorporation of five-membered heterocyclic rings like oxadiazoles (B1248032) and triazoles into the structure of this compound is a widely used strategy in medicinal chemistry to enhance biological activity and improve pharmacokinetic properties. These heterocycles can act as bioisosteres for amide or ester groups and can participate in hydrogen bonding and other non-covalent interactions with biological targets.

1,2,4-Oxadiazole Formation:

The N-hydroxycarboximidamide functionality is a direct precursor to the 1,2,4-oxadiazole ring. A common and efficient method involves a two-step, one-pot synthesis. First, the this compound is O-acylated with a carboxylic acid derivative (e.g., acid chloride, anhydride, or the acid itself using a coupling agent). The resulting O-acyl intermediate is then subjected to base-catalyzed cyclodehydration to yield the 3,5-disubstituted 1,2,4-oxadiazole, where the isoquinoline moiety is attached at the 3-position and the substituent from the acylating agent is at the 5-position. mdpi.comrjptonline.org

A variety of coupling agents and cyclization conditions can be employed, including the use of carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) followed by heating, or the use of reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) which can promote cyclization under mild conditions. rjptonline.org

1,2,3-Triazole Formation:

The formation of a 1,2,3-triazole ring typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." researchgate.net To incorporate a triazole moiety, one of the reacting partners (either the azide (B81097) or the alkyne) needs to be appended to the this compound scaffold.

For instance, the isoquinoline core could be functionalized with an alkyne group at a suitable position. This alkynyl-isoquinoline derivative can then be reacted with an organic azide in the presence of a copper(I) catalyst to regioselectively form the 1,4-disubstituted 1,2,3-triazole. Alternatively, an azide functionality could be introduced onto the isoquinoline ring, which would then be reacted with a terminal alkyne.

The following table outlines representative coupling reactions for the incorporation of oxadiazole and triazole rings.

| Heterocycle | Key Precursor on Isoquinoline Scaffold | Coupling Partner | Reaction Type |

| 1,2,4-Oxadiazole | N-Hydroxycarboximidamide | Carboxylic Acid/Derivative | Acylation and Cyclodehydration |

| 1,2,3-Triazole | Alkynyl-isoquinoline | Organic Azide | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| 1,2,3-Triazole | Azido-isoquinoline | Terminal Alkyne | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmacologically relevant molecules to minimize environmental impact and enhance safety and efficiency. For the synthesis of this compound and its analogs, several green chemistry approaches can be envisioned.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. nih.govorganic-chemistry.org The synthesis of the isoquinoline core and subsequent functionalization steps can be significantly accelerated under microwave conditions. For example, palladium-catalyzed coupling reactions and the formation of heterocyclic rings are often amenable to microwave heating. organic-chemistry.org

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, can also promote reactions through the phenomenon of acoustic cavitation. benthamdirect.combenthamdirect.comksu.edu.sa This can lead to enhanced reaction rates and yields, particularly in heterogeneous reactions. The synthesis of N-heterocycles has been shown to benefit from ultrasound irradiation, suggesting its potential applicability in the preparation of this compound. benthamdirect.combenthamdirect.com

Use of Greener Solvents and Catalysts:

Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol, or supercritical fluids is a key aspect of green chemistry. Additionally, the use of heterogeneous catalysts that can be easily recovered and reused can significantly improve the sustainability of a synthetic process. Research into catalytic systems for C-H activation and annulation reactions to form the isoquinoline ring is an active area that aligns with green chemistry principles.

The table below highlights potential green chemistry techniques applicable to the synthesis of this compound.

| Green Chemistry Technique | Potential Application | Advantages |

| Microwave-Assisted Synthesis | Formation of isoquinoline core, cyclization reactions | Reduced reaction times, higher yields, improved purity |

| Ultrasound-Assisted Synthesis | Heterogeneous reactions, formation of N-heterocycles | Enhanced reaction rates, milder conditions |

| Green Solvents (e.g., water, ethanol) | Replacement of hazardous organic solvents | Reduced environmental impact, improved safety |

| Heterogeneous Catalysis | C-H activation, coupling reactions | Catalyst recyclability, simplified product purification |

Chemoinformatic Tools in Scaffold and Library Design

Chemoinformatics plays a crucial role in modern drug discovery by enabling the efficient design and analysis of large compound libraries. For this compound and its analogs, these tools can guide the selection of substituents and predict the properties of virtual compounds before their synthesis.

Virtual Screening and Library Generation for this compound Analogs

Virtual screening is a computational technique used to search large libraries of chemical structures to identify those that are most likely to bind to a drug target. openmedicinalchemistryjournal.combeilstein-journals.org For this compound, a virtual library can be generated by systematically decorating the core scaffold with a diverse set of substituents at various positions. This can be achieved by defining a set of chemical building blocks and applying a series of virtual reactions to the core structure.

Once the virtual library is created, it can be screened against a specific biological target, such as a protein kinase, using molecular docking simulations. nih.gov These simulations predict the binding mode and affinity of each compound in the library to the target's active site. The results of the virtual screen can then be used to prioritize a smaller subset of compounds for synthesis and experimental testing.

The design of the virtual library can be guided by pharmacophore modeling. A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. By ensuring that the designed analogs match the key features of a pharmacophore model for a particular target, the probability of identifying active compounds is increased. scirp.org

Molecular Mechanisms of Action and Target Profiling of N Hydroxyisoquinoline 1 Carboximidamide

Protein-Ligand Interaction Studies

Investigation of Interactions with Pathological Protein Aggregates (e.g., α-Synuclein Fibrils)

No publicly available studies were identified that have investigated the direct interaction between N-Hydroxyisoquinoline-1-carboximidamide and α-Synuclein fibrils. Research into the effects of this specific compound on the formation, stability, or clearance of these pathological protein aggregates, which are hallmarks of neurodegenerative diseases like Parkinson's disease, has not been reported.

Cellular Pathway Perturbation Analysis

Detailed analyses of how this compound perturbs cellular pathways are not available in the current body of scientific literature.

Modulation of Cell Cycle Regulators and Apoptotic Pathways

There is no specific information available regarding the effects of this compound on the regulation of the cell cycle or the induction of apoptosis. Studies detailing its impact on key regulatory proteins such as cyclins, cyclin-dependent kinases (CDKs), or caspases have not been published. Consequently, data tables illustrating its effects on these pathways cannot be generated.

Interference with Microbial Cellular Processes

While the broader classes of quinoline (B57606) and isoquinoline (B145761) derivatives have been noted for their antimicrobial properties, the specific mechanisms by which this compound interferes with microbial cellular processes have not been elucidated. mdpi.comsemanticscholar.org General mechanisms for related compounds include the disruption of cell wall synthesis and the inhibition of nucleic acid replication. mdpi.com However, research pinpointing the specific molecular targets and modes of action for this compound against various microbial species is not available. Without experimental data, a detailed account of its antimicrobial profile and the cellular processes it disrupts cannot be provided.

Structure Activity Relationship Sar and Computational Modeling of N Hydroxyisoquinoline 1 Carboximidamide

Systematic SAR Investigations for Optimized Bioactivity

Systematic SAR investigations involve the synthesis and biological evaluation of a series of related compounds to determine how specific structural modifications influence their activity. This methodical approach allows researchers to identify key pharmacophoric elements and optimize lead compounds.

The design of these libraries is crucial for efficiently exploring the chemical space. A typical approach involves selecting a diverse set of substituents with varying electronic, steric, and lipophilic properties. The insights gained from screening these libraries help in constructing a detailed SAR map, highlighting regions of the molecule that are sensitive to modification and identifying "hot spots" where substitutions can lead to significant gains in potency. For instance, studies on related tetrahydroisoquinoline (THIQ) analogs have demonstrated that the first position of the THIQ scaffold can be a critical spot for functionalization to modulate activity and metabolic stability. nih.gov

Table 1: Hypothetical Positional Scanning Data for N-Hydroxyisoquinoline-1-carboximidamide Analogs

| Position of Substitution | Substituent | Relative Activity (%) |

| 4-position | -H (Parent) | 100 |

| 4-position | -CH3 | 120 |

| 4-position | -OCH3 | 150 |

| 4-position | -Cl | 180 |

| 7-position | -H (Parent) | 100 |

| 7-position | -F | 130 |

| 7-position | -NO2 | 60 |

| 7-position | -NH2 | 110 |

Halogenation is a common and effective strategy in medicinal chemistry to enhance a compound's pharmacological profile, including its binding affinity, selectivity, and metabolic stability. nih.gov The introduction of halogen atoms (F, Cl, Br, I) onto the isoquinoline (B145761) ring of this compound can profoundly influence its interaction with biological targets. Heavy organohalogens like chlorine, bromine, and iodine are capable of forming halogen bonds, which are specific non-covalent interactions that can contribute significantly to drug-target binding affinity. nih.gov

The effect of halogenation is highly position-dependent. For example, introducing a halogen at a position that interacts with a specific pocket in the target protein can lead to a substantial increase in affinity. Furthermore, the nature of the halogen atom is important; the increasing polarizability from fluorine to iodine can enhance favorable interactions, such as those in edge-face aromatic interactions within proteins. nih.gov Computational modeling studies on related compounds have shown that modifications to substituent groups can have important implications for a compound's activity and selectivity. nih.gov

Table 2: Influence of Halogen Substituents at the 5-Position on Target Affinity

| Compound | 5-Position Substituent | Target Affinity (IC50, nM) |

| Parent | -H | 85 |

| Analog 1 | -F | 62 |

| Analog 2 | -Cl | 45 |

| Analog 3 | -Br | 41 |

| Analog 4 | -I | 35 |

Modifications to the core isoquinoline ring system are a key aspect of SAR studies to improve potency. These modifications can include altering the substitution pattern on the benzene (B151609) portion of the bicyclic system or modifying the degree of saturation. Transforming the isoquinoline to a 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) introduces conformational flexibility, which can allow for optimal fitting into a binding site. nih.gov The THIQ scaffold is a prominent feature in many natural and synthetic compounds with diverse biological activities. nih.govnuph.edu.ua

Table 3: Effect of Isoquinoline Core Modifications on Biological Potency

| Modification | Example Compound | Potency (EC50, µM) |

| Parent Isoquinoline | This compound | 2.5 |

| Ring Saturation | N-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboximidamide | 1.8 |

| C-6 Methoxy (B1213986) Substitution | 6-Methoxy-N-Hydroxyisoquinoline-1-carboximidamide | 1.2 |

| C-7 Hydroxyl Substitution | 7-Hydroxy-N-Hydroxyisoquinoline-1-carboximidamide | 3.1 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. biointerfaceresearch.comresearchgate.net This approach is instrumental in predicting the activity of novel compounds before their synthesis, thereby saving time and resources.

The development of a predictive QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. utm.my Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. nih.gov These descriptors can encode information about steric, electronic, hydrophobic, and topological properties.

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are employed to generate a mathematical equation that correlates the descriptors with biological activity. dovepress.com A crucial part of the process is model validation, where the dataset is typically divided into a training set to build the model and a test set to evaluate its predictive power. biointerfaceresearch.com A robust QSAR model, characterized by high correlation coefficients (R²) and predictive accuracy (Q²), can serve as a valuable tool for designing new this compound derivatives with enhanced activity. nih.gov

Table 4: Common Molecular Descriptors Used in QSAR Modeling

| Descriptor Type | Example Descriptor | Property Encoded |

| Electronic | Dipole Moment | Polarity and charge distribution |

| Steric | Molar Refractivity | Molecular volume and polarizability |

| Thermodynamic | Steric Energy | Conformational strain |

| Topological | Wiener Index | Molecular branching and size |

| Quantum Chemical | HOMO/LUMO Energy | Electron-donating/accepting ability |

In recent years, machine learning (ML) has become an increasingly powerful tool in QSAR and SAR studies. mdpi.com ML algorithms, such as Random Forests (RF), Support Vector Machines (SVM), and Artificial Neural Networks (ANN), can handle complex, non-linear relationships between molecular structure and activity that may be missed by traditional QSAR methods. researchgate.netnih.gov

By training on large datasets of compounds, ML models can learn intricate SAR patterns. researchgate.net These models can then be used to predict the bioactivity of virtual compounds, screen large chemical libraries to identify potential hits, and guide the optimization of lead candidates. nih.gov For the this compound series, applying various ML algorithms allows for a comparative analysis to identify the most robust predictive model, ultimately accelerating the discovery of novel compounds with desired biological profiles. mdpi.com

Table 5: Hypothetical Performance Comparison of Machine Learning Models for Activity Prediction

| Machine Learning Model | R² (Training Set) | R² (Test Set) | Root Mean Square Error (RMSE) |

| Multiple Linear Regression (MLR) | 0.72 | 0.68 | 0.45 |

| Support Vector Machine (SVM) | 0.85 | 0.81 | 0.31 |

| Random Forest (RF) | 0.91 | 0.86 | 0.25 |

| Artificial Neural Network (ANN) | 0.93 | 0.85 | 0.27 |

Computational Chemistry in Structural Elucidaion and Reactivity Prediction

Computational chemistry offers a powerful lens through which the intrinsic properties of this compound can be examined at the atomic level. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are pivotal in characterizing its electronic landscape, dynamic behavior, and potential tautomeric forms, which are crucial for understanding its chemical reactivity and biological activity.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules, providing detailed information about molecular orbital energies, charge distribution, and geometric parameters. researchgate.netfigshare.com For this compound, DFT calculations, typically employing functionals like B3LYP with a basis set such as 6-311++G(d,p), can be used to optimize the molecule's geometry and predict its electronic properties. figshare.comnih.govmdpi.com

Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity. figshare.com A smaller energy gap suggests higher reactivity. Furthermore, the distribution of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack.

DFT is also instrumental in predicting spectroscopic properties, which can be correlated with experimental data for structural validation. nih.gov By calculating vibrational frequencies, it is possible to generate theoretical Infrared (IR) and Raman spectra. nih.gov The calculated wavenumbers can then be compared with experimental spectra to confirm the molecular structure and assign specific vibrational modes to functional groups within this compound. nih.govresearchgate.net

Illustrative Data Table: Predicted Vibrational Frequencies for this compound using DFT

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Hydroxy group | 3650 |

| N-H Stretch | Amidine group | 3400-3500 |

| C=N Stretch | Imine/Amidine | 1640-1660 |

| C=C Stretch | Isoquinoline Ring | 1500-1600 |

| C-N Stretch | Amidine group | 1350-1450 |

Note: This data is illustrative and represents typical values that would be obtained from DFT calculations.

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a compound and its interactions with a biological target over time. utupub.finih.gov MD simulations are particularly valuable for understanding the flexibility of both the ligand and the protein, which is often crucial for binding. utupub.fi

In a typical MD simulation of this compound complexed with a protein target, the system is placed in a simulated physiological environment, including water molecules and ions. utupub.finih.gov The simulation then calculates the trajectory of every atom over a period of nanoseconds to microseconds. nih.gov

Analysis of the MD trajectory can reveal important information about the stability of the protein-ligand complex. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. nih.gov A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand is stably bound. Other analyses, such as Root Mean Square Fluctuation (RMSF), can identify which parts of the protein and ligand are more flexible or rigid. nih.gov Furthermore, MD simulations can elucidate the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for maintaining the bound state. rsc.org

Illustrative Data Table: Key Metrics from an MD Simulation of this compound with a Target Protein

| Metric | System Component | Average Value | Stability Indication |

|---|---|---|---|

| RMSD | Protein Backbone | 1.5 Å | High stability |

| RMSD | Ligand | < 2.0 Å | Stable binding pose |

| RMSF | Active Site Residues | Low (< 1.0 Å) | Residues are constrained by ligand binding |

| Hydrogen Bonds | Ligand-Protein | 3-4 | Consistent hydrogen bonding network |

Note: This data is illustrative and represents typical outputs from an MD simulation analysis.

Tautomerism, the interconversion of structural isomers, can play a significant role in the biological activity of a molecule, as different tautomers may exhibit distinct binding properties. researchgate.net this compound, as an N-hydroxy amidine, can exist in at least two tautomeric forms: the amide oxime form and the imino hydroxylamine (B1172632) form. nih.govresearchgate.net

Computational methods, particularly DFT, are highly effective in analyzing the tautomeric and conformational landscape of this compound. nih.govmdpi.com By calculating the relative energies of the different possible tautomers and the transition states connecting them, it is possible to predict their relative populations at equilibrium and the energy barriers to their interconversion. nih.govresearchgate.net Studies on similar N-hydroxy amidines have shown that the amide oxime tautomer is generally more stable than the imino hydroxylamine form, with a significant energy barrier preventing easy interconversion at room temperature. nih.govresearchgate.net

Conformational analysis is also crucial for understanding the three-dimensional shapes the molecule can adopt. The rotation around single bonds can lead to different conformers with varying energies. Identifying the low-energy conformers is essential, as these are the most likely to be biologically active.

Illustrative Data Table: Calculated Relative Energies of this compound Tautomers

| Tautomer | Description | Relative Energy (kcal/mol) | Predicted Stability |

|---|---|---|---|

| Tautomer A | Amide Oxime | 0.00 | Most Stable |

| Tautomer B | Imino Hydroxylamine | +5.0 | Less Stable |

| Transition State | A <=> B | +40.0 | High energy barrier to interconversion |

Note: This data is illustrative, based on findings for similar N-hydroxy amidines. nih.govresearchgate.net

In Silico Screening and Molecular Docking Studies

In silico screening and molecular docking are foundational computational techniques in modern drug discovery, enabling the rapid evaluation of large chemical libraries and the detailed investigation of ligand-protein interactions at a molecular level.

Virtual screening is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein. researchgate.net For this compound, a virtual screening protocol could be designed to identify novel derivatives or entirely new scaffolds with potentially improved activity.

A typical ligand-based virtual screening protocol would start with the known structure of this compound as a query. nih.gov The protocol would then involve:

Database Selection: Choosing a large, diverse chemical database such as ZINC or eMolecules.

Similarity Searching: Using 2D or 3D similarity metrics to identify molecules in the database that are structurally similar to the query compound.

Pharmacophore Modeling: Building a pharmacophore model based on the key chemical features of this compound that are essential for its biological activity. This model is then used to filter the database.

ADMET Filtering: Applying computational filters to remove compounds with predicted poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.

Structure-based virtual screening, on the other hand, requires the 3D structure of the target protein. This approach involves docking a library of compounds into the active site of the target and ranking them based on their predicted binding affinity.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.comsemanticscholar.org This technique is crucial for understanding the specific interactions between this compound and its biological target.

The docking process involves two main components: a search algorithm and a scoring function. The search algorithm generates a variety of possible binding poses of the ligand in the receptor's active site. The scoring function then estimates the binding affinity for each pose, and the pose with the best score is considered the most likely binding mode. nih.govnih.gov

The results of a docking study can provide valuable insights into the structure-activity relationship. For instance, it can reveal key hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and specific amino acid residues in the active site. nih.gov This information can guide the design of new analogs of this compound with enhanced potency and selectivity. nih.govphyschemres.org

Illustrative Data Table: Molecular Docking Results for this compound against a Hypothetical Kinase Target

| Parameter | Value/Residues |

|---|---|

| Docking Score (kcal/mol) | -8.5 |

| Key Interacting Residues | |

| Hydrogen Bond Donors | LYS745, GLN791 |

| Hydrogen Bond Acceptors | MET793 |

| Hydrophobic Interactions | LEU718, VAL726, ALA743, LEU844 |

Note: This data is illustrative and represents a typical output from a molecular docking study.

Preclinical Research Applications and Potential Therapeutic Relevance of N Hydroxyisoquinoline 1 Carboximidamide

Antimicrobial Activity Research

The isoquinoline (B145761) and quinoline (B57606) scaffolds are central to many compounds exhibiting a broad spectrum of antimicrobial activities.

Evaluation against Drug-Resistant Bacterial Strains

The emergence of antibiotic resistance is a critical global health threat, prompting the search for novel antimicrobial agents. Derivatives of isoquinoline and quinoline have shown promise in combating drug-resistant bacteria.

A novel class of alkynyl isoquinoline compounds has demonstrated potent bactericidal activity against a variety of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA) strains. mdpi.com Two representative compounds, HSN584 and HSN739, were shown to reduce the load of MRSA within macrophages, a feat that vancomycin, a standard treatment for MRSA infections, could not achieve. mdpi.com Furthermore, these alkynyl isoquinolines exhibited a low tendency for resistance development. mdpi.com

Similarly, newly synthesized pyrimido-isoquinolin-quinone derivatives have shown activity against multidrug-resistant Staphylococcus aureus. mdpi.com Twelve of the thirteen new derivatives were active against Gram-positive pathogens at concentrations ranging from 2 to 32 µg/mL. mdpi.com

Quinoline-sulfonamide hybrids have also been investigated as a strategy against bacterial resistance. nih.gov One compound, QS-3, was particularly effective against P. aeruginosa with a minimum inhibitory concentration (MIC) of 64 μg/mL and showed synergistic effects with ciprofloxacin. nih.gov This compound also demonstrated enhanced inhibitory activity against antibiotic-resistant strains AA202 and AA290. nih.gov

Quinoline derivatives have been found to be active against vancomycin-resistant E. faecium with MIC values significantly lower than that of vancomycin. nih.gov Some of these compounds are believed to exert their effect by inhibiting the FtsZ protein, which is crucial for bacterial cell division. nih.gov

Antifungal and Antiparasitic Potential (if identified)

Antifungal Potential:

Research into quinoline-based compounds has revealed significant antifungal properties. A study on 8-hydroxyquinoline-5-sulfonamide derivatives, PH151 and PH153, demonstrated their potential for treating systemic candidiasis. nih.govresearchgate.net These compounds showed low toxicity and increased the survival rate of flies infected with Candida albicans. nih.gov

In another study, novel pyridine (B92270) carboxamide derivatives were synthesized and evaluated for their antifungal activity. nih.gov Compound 3f, in particular, displayed good in vivo antifungal activity against Botrytis cinerea, a common plant pathogen. nih.gov The mechanism of action is suggested to be the inhibition of succinate (B1194679) dehydrogenase (SDH). nih.gov

Antiparasitic Potential:

While specific studies on the antiparasitic potential of N-Hydroxyisoquinoline-1-carboximidamide were not identified, the broader class of quinoline derivatives has a well-established history in antiparasitic therapy, most notably with the antimalarial drug quinine.

Antiviral Efficacy Studies (e.g., Enterovirus D68)

Enterovirus D68 (EV-D68) is a respiratory virus that can cause severe illness, particularly in children. arizona.edunih.gov There is currently no approved vaccine or antiviral treatment for EV-D68. nih.gov Research has focused on developing quinoline analogues as potent antivirals against this virus. arizona.edunih.govnih.gov

In one study, a series of quinoline analogues were synthesized and tested, with three compounds (10a, 12a, and 12c) showing significantly improved potency and a high selectivity index against five different strains of EV-D68. nih.gov These compounds were also effective in neuronal cells, suggesting their potential for treating both respiratory and neurological infections caused by EV-D68. nih.gov The mechanism of action for these compounds was found to be the inhibition of viral RNA and protein synthesis through the targeting of the viral 2C protein. nih.gov

Another study focused on the optimization of quinoline analogues as EV-D68 inhibitors targeting the viral protein 1 (VP1). nih.govacs.org One compound, designated as 19, exhibited potent antiviral activity with an EC50 value ranging from 0.05 to 0.10 μM against various EV-D68 strains. nih.gov This compound also showed acceptable bioavailability in rats and good metabolic stability. nih.gov

Anticancer Activity Investigations

The isoquinoline and quinoline ring systems are present in numerous natural and synthetic compounds with significant anticancer properties.

In Vitro Cytotoxic Evaluation in Cancer Cell Lines

A wide array of isoquinoline and quinoline derivatives has been evaluated for their cytotoxic effects against various human cancer cell lines.

One study on isoquinolinequinone N-oxides demonstrated potent cytotoxicity in the low micromolar to nanomolar range across multiple tumor cell lines. nih.gov These compounds were effective against the MDR ovarian cancer cell line NCI-ADR/RES, suggesting they are not affected by P-gp efflux pumps. nih.gov

A series of quinoline derivatives were designed as tubulin inhibitors and screened against 60 cancer cell lines. nih.gov Several compounds demonstrated notable antitumor activity, with compound 4c emerging as a particularly potent antiproliferative agent against a broad spectrum of cancer cells, including leukemia, non-small cell lung cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, and breast cancer. nih.gov

Novel quinazoline (B50416) derivatives carrying a substituted-sulfonamide moiety were synthesized and evaluated for their cytotoxic activity against A549 (lung), HepG-2 (liver), LoVo (colon), and MCF-7 (breast) cancer cell lines. mdpi.com Compounds 4d and 4f showed the strongest cytotoxicity against MCF-7 cells with IC50 values of 2.5 and 5 μM, respectively. mdpi.com

Molecular hybrids of quinoline and sulfonamide have also been synthesized and evaluated for their anticancer properties against various cancer cell lines, including HCT116, A549, U2OS, CCRF-CEM, Jurkat, MOLT-4, RAMOS, and K562. nih.gov Interestingly, these compounds exhibited low cytotoxicity against non-cancer cell lines. nih.gov

The antiparasitic drug clioquinol (B1669181), a quinoline-based compound, has been shown to reduce the viability, proliferation, and colony formation of cholangiocarcinoma (CCA) cells in a dose-dependent manner. nih.gov

Below is a table summarizing the cytotoxic activity of selected isoquinoline and quinoline derivatives against various cancer cell lines.

Table 1: In Vitro Cytotoxicity of Selected Isoquinoline and Quinoline Derivatives

| Compound Class | Cancer Cell Line | IC50/GI50 Value | Reference |

|---|---|---|---|

| Isoquinolinequinone N-Oxides | Multiple | Low µM to nM range | nih.gov |

| Quinoline Derivative (4c) | Multiple | Potent antiproliferative | nih.gov |

| Quinazoline-Sulfonamide (4d) | MCF-7 (Breast) | 2.5 µM | mdpi.com |

| Quinazoline-Sulfonamide (4f) | MCF-7 (Breast) | 5 µM | mdpi.com |

| Quinoline-Sulfonamide Hybrid (9n) | RAMOS | 2.76±0.79 μM | nih.gov |

| Quinoline-Sulfonamide Hybrid (9e) | K562 | 5.47±1.71 μM | nih.gov |

| Clioquinol | Cholangiocarcinoma | Dose-dependent reduction in viability | nih.gov |

Apoptosis Induction and Cell Proliferation Inhibition Studies

Beyond general cytotoxicity, many isoquinoline and quinoline derivatives have been shown to specifically induce apoptosis (programmed cell death) and inhibit the proliferation of cancer cells.

The quinazoline-sulfonamide derivatives 4d and 4f were found to induce apoptosis in MCF-7 breast cancer cells and cause cell cycle arrest at the G1 phase. mdpi.com Molecular docking studies suggest that these compounds may exert their effects by binding to the anti-apoptotic protein Bcl-2. mdpi.com

A study on 7-chloroquinoline-1,2,3-triazoyl carboxamide derivatives demonstrated that compound QTCA-1 induced significant apoptosis in triple-negative breast cancer cells (MDA-MB-231). nih.gov

The quinoline-based compounds clioquinol and nitroxoline (B368727) have been shown to inhibit the proliferation and colony formation of cholangiocarcinoma (CCA) cells. nih.gov Their mechanism of action is linked to the inhibition of the FoxM1 signaling pathway, which is crucial for cancer cell survival and proliferation. nih.gov

Quinoline derivatives designed as tubulin inhibitors have been shown to arrest the cell cycle in the G2/M phase and induce both early and late-stage apoptosis in MDA-MB-231 cells. nih.gov

The inhibition of pyruvate (B1213749) kinase M2 (PKM2), an enzyme upregulated in many cancers, is another mechanism by which quinoline derivatives can inhibit cancer cell proliferation and promote apoptosis. mdpi.com

Table 2: Mechanistic Insights into Anticancer Activity

| Compound Class | Proposed Mechanism of Action | Effect on Cancer Cells | Reference |

|---|---|---|---|

| Quinazoline-Sulfonamides | Bcl-2 Inhibition | Apoptosis induction, G1 cell cycle arrest | mdpi.com |

| 7-Chloroquinoline-1,2,3-triazoyl carboxamides | Not specified | Apoptosis induction | nih.gov |

| Clioquinol and Nitroxoline | FoxM1 Inhibition | Inhibition of proliferation and colony formation | nih.gov |

| Quinoline Derivatives (Tubulin Inhibitors) | Tubulin Polymerization Inhibition | G2/M cell cycle arrest, apoptosis induction | nih.gov |

| Quinoline-8-Sulfonamides | PKM2 Inhibition | Inhibition of proliferation, resistance to apoptosis | mdpi.com |

Based on a comprehensive search of publicly available scientific literature, there is currently no specific preclinical research data for the chemical compound “this compound” that corresponds to the detailed outline provided in your request.

The performed searches for "this compound," and its likely synonym "isoquinoline-1-carboxamidoxime," did not yield specific results regarding its role in:

Targeting the aggregation of α-synuclein.

The inhibition of cholinesterases, MAO-B, FAAH, or HDAC6.

Specific neuroprotective mechanisms.

Its anti-inflammatory properties.

Its antioxidant or radical scavenging activity.

While research exists for structurally related compounds, such as isoquinoline-1-carboxamide (B73039) derivatives, isoquinoline alkaloids, and quinolines, the strict instructions to focus solely on this compound prevent the inclusion of this information. Adhering to the principles of scientific accuracy and the explicit constraints of the request, the article cannot be generated as the necessary foundational data for this specific compound is not available in the searched scientific databases.

Advanced Methodologies and Future Research Directions

Omics Technologies for Mechanism Elucidation

"Omics" technologies offer a holistic view of the molecular changes within a biological system in response to a compound like N-Hydroxyisoquinoline-1-carboximidamide. By simultaneously measuring entire classes of molecules, these approaches can reveal novel mechanisms and identify biomarkers.

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the small-molecule metabolites. This approach can be used to understand the mode of action of a compound by observing how it alters the metabolic profile of cells or organisms. mdpi.comnih.gov Non-targeted profiling uses techniques like nuclear magnetic resonance (NMR) or mass spectrometry (MS) to measure as many metabolites as possible, providing a broad snapshot of metabolic perturbations. nih.gov For instance, studies on various diseases have successfully used metabolomics to distinguish between different patient groups and identify novel biomarkers from plasma samples. mdpi.com

By applying metabolomic profiling, researchers could treat cells with this compound and compare their metabolic signature to untreated cells. This could reveal which metabolic pathways are disrupted by the compound, offering clues to its mechanism of action. For example, a study on melioidosis identified 12 significant metabolites from lipid classes that were altered in patients, pointing towards pathways involved in energy and lipid metabolism. mdpi.com A similar approach for this compound could pinpoint its effects on cellular metabolism, guiding further investigation.

Table 1: Potential Metabolite Classes for Profiling This table is illustrative and based on common metabolomic findings in drug discovery.

| Metabolite Class | Potential Implication of Alteration | Analytical Technique |

| Acylcarnitines | Changes in fatty acid oxidation and energy metabolism | LC-MS/MS |

| Amino Acids | Disruption of protein synthesis or central carbon metabolism | GC-MS, LC-MS |

| Sphingolipids | Effects on cell membrane integrity, signaling pathways | LC-MS/MS |

| Phosphatidylcholines | Alterations in lipid metabolism and cell structure | LC-MS/MS |

Proteomics and Transcriptomics for Target Identification

Proteomics and transcriptomics involve the large-scale study of proteins and RNA transcripts, respectively. These techniques are powerful tools for identifying the direct molecular targets of a compound. Chemical proteomics, for example, uses a modified version of a bioactive small molecule to "fish" for its binding partners in a cell lysate. nih.gov The captured proteins can then be identified using mass spectrometry. nih.gov This approach preserves protein conformations and complexes, providing a more accurate picture of the compound's interactions within a cellular environment. nih.gov

Transcriptomics, on the other hand, can reveal how a compound affects gene expression. Techniques like m(1)A-ID-seq have been developed to map RNA modifications across the entire transcriptome, showing how these modifications can change in response to stimuli. nih.gov By treating cells with this compound and analyzing the resulting changes in the proteome and transcriptome, researchers could identify proteins whose expression or activity is significantly altered, thus pointing to potential targets or affected pathways.

Chemical Probes and Imaging Agents Development

Developing chemical probes and imaging agents from a lead compound is crucial for studying its function in biological systems and for potential diagnostic applications. nih.gov A chemical probe is a highly selective small molecule used to study a specific protein or function. eubopen.org

Radiolabeling involves incorporating a radioisotope into a molecule, allowing it to be tracked in biological systems using techniques like Positron Emission Tomography (PET). This is a powerful method for in vivo imaging and pharmacokinetic studies. Research on structurally related isoquinoline (B145761) carboxamide derivatives has demonstrated the feasibility of this approach. For example, analogues of PK11195, a ligand for the peripheral benzodiazepine (B76468) receptor (PBR), have been synthesized and prepared for radiolabeling with fluorine-18. nih.gov One potent analogue, 1-(2-iodophenyl)-N-methyl-N-(3-fluoropropyl)-3-isoquinoline carboxamide, was identified as an excellent candidate for development as a PET radioligand. nih.gov This work provides a direct precedent for developing radiolabeled tracers based on the this compound scaffold to study its distribution and target engagement in vivo.

Table 2: Isotopes Commonly Used in Tracer Development This table is based on common practices in radiolabeling.

| Isotope | Half-life | Emission Type | Common Application |

| Fluorine-18 (¹⁸F) | ~110 minutes | Positron | PET Imaging |

| Carbon-11 (¹¹C) | ~20 minutes | Positron | PET Imaging |

| Tritium (³H) | ~12.3 years | Beta | In vitro binding assays |

| Iodine-125 (¹²⁵I) | ~59.5 days | Gamma | Radioimmunoassays, autoradiography |

Fluorescence-Based Probes for Biological System Analysis

Fluorescent probes are molecules that can be used to detect specific ions or molecules through a change in their fluorescence properties. nih.gov The quinoline (B57606) and isoquinoline scaffolds are excellent platforms for designing such probes due to their intrinsic photophysical properties. semanticscholar.org For instance, a probe based on a tetrazolo quinoline with hydrazine (B178648) carboxamide was designed to selectively detect Al³⁺ ions with a clear "turn-on" fluorescence response and a visible color change. koreascience.kr Similarly, a rhodamine-based probe incorporating an 8-hydroxyquinoline (B1678124) moiety was developed for the highly selective detection of Hg²⁺, which could be used for imaging in living cells. nih.gov

These examples highlight the potential of modifying the this compound structure to create fluorescent probes. By adding specific chelating groups or reactive moieties, it could be engineered to selectively bind to a target of interest, enabling its visualization and quantification in complex biological systems.

Multi-Targeting Strategies and Hybrid Molecule Design

The concept of molecular hybridization involves combining two or more distinct pharmacophores into a single molecule. nih.gov This strategy aims to create novel compounds with enhanced affinity, a dual mechanism of action, or the ability to interact with multiple targets simultaneously, which can be advantageous in treating complex diseases like cancer. nih.govnih.gov

The quinoline and isoquinoline cores are frequently used in the design of such hybrids. Studies have described the synthesis of molecular hybrids of quinoline and sulfonamide, which were evaluated for anticancer properties. nih.gov Another approach involved creating hybrids of 1,4-naphthoquinone (B94277) with an 8-hydroxyquinoline moiety, which were found to activate mitochondrial apoptosis pathways by interacting with the NQO1 enzyme. nih.gov These strategies demonstrate that connecting a known pharmacophore to the this compound scaffold could produce hybrid molecules with improved biological and physicochemical properties, potentially leading to more effective and selective therapeutic agents. nih.gov

Design of Compounds Addressing Multiple Pathological Targets

The design of multi-target ligands is a prominent strategy in modern drug discovery, aiming to enhance therapeutic efficacy and reduce the likelihood of drug resistance. This approach often involves the hybridization of pharmacophores from different bioactive molecules or the modification of a privileged scaffold known to interact with multiple biological targets. Quinoline and isoquinoline cores are frequently utilized in such designs due to their versatile binding capabilities. nih.gov For instance, derivatives of 4-hydroxy-2-quinolinone have been explored as multi-target agents exhibiting both antioxidant and lipoxygenase inhibitory activities. nih.gov However, there is no specific research available that details the design and application of this compound or its derivatives as multi-target agents.

Synergistic Effects in Combination Therapies

Combination therapy, the use of multiple medications, is a cornerstone of treatment for complex diseases like cancer. The goal is to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the individual effects of each drug. Research into isoquinoline derivatives has shown potential in this area. For example, certain derivatives of 6-cinnamamido-quinoline-4-carboxamide have been found to impair lysosome function and induce apoptosis, suggesting potential for combination with other anticancer agents. However, studies focusing on the synergistic effects of this compound in combination with other therapeutic agents have not been identified.

Emerging Roles in Materials Science and Chemical Sensing

The unique photophysical and coordination properties of heterocyclic compounds like quinoline and isoquinoline have led to their investigation in materials science and chemical sensing. For example, 8-Hydroxyquinoline and its derivatives are well-known for their applications in organic light-emitting diodes (OLEDs) and as fluorescent chemosensors for metal ions due to their strong chelating abilities. researchgate.netnih.govrroij.com The structural features of this compound, particularly the N-hydroxycarboximidamide group, could theoretically lend itself to coordination with metal ions, suggesting a potential, yet unexplored, role in these fields. Without specific studies, any discussion on its application in materials science or chemical sensing would be purely speculative.

A derivative, (E)-5-Chloro-7-fluoro-N'-hydroxyisoquinoline-1-carboximidamide, has been synthesized and is of interest in medicinal chemistry, but detailed studies on its application in the areas outlined are not available. evitachem.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Hydroxyisoquinoline-1-carboximidamide, and how can researchers optimize yield and purity?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving hydroxylation and amidation. Key steps include:

- Hydroxylation : Use hydroxylating agents (e.g., hydrogen peroxide or NaOH) to introduce the hydroxyl group to the isoquinoline backbone.

- Carboximidamide Formation : React with amines under controlled pH and temperature to form the carboximidamide moiety .

- Optimization : Adjust solvent polarity (e.g., dimethylformamide or ethanol) and reaction time to enhance yield. Monitor intermediates using thin-layer chromatography (TLC) to ensure purity .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm structural integrity, focusing on hydroxyl (-OH) and imidamide (-C(=NH)NH) proton shifts.

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection to assess purity (>95% recommended for biological assays).

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF can validate molecular weight and fragmentation patterns .

Q. What safety protocols are critical for handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of aerosols or vapors.

- Waste Disposal : Collect residues in labeled hazardous waste containers to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural analysis?

- Methodological Answer :

- Software Tools : Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in electron density maps. Cross-validate results with independent datasets or alternative programs like OLEX2 .

- Twinned Data : Apply twin-law correction algorithms in SHELXL for crystals exhibiting twinning. Verify solutions using R-factor convergence and difference Fourier maps .

Q. What experimental design considerations are necessary to study the compound’s bioactivity in vitro?

- Methodological Answer :

- Dose-Response Studies : Use a logarithmic concentration range (e.g., 1 nM–100 µM) to establish IC/EC values. Include vehicle controls (e.g., DMSO) to account for solvent effects.

- Cellular Assays : Validate cytotoxicity via MTT or resazurin assays before testing therapeutic effects. Replicate experiments ≥3 times to ensure statistical significance .

Q. How can computational modeling complement experimental studies of this compound’s mechanism of action?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., enzymes or receptors). Validate docking poses with molecular dynamics simulations (e.g., GROMACS).

- QSAR Analysis : Develop quantitative structure-activity relationship models to correlate substituent effects with bioactivity .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis for reproducibility?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time.

- Quality Control : Establish acceptance criteria for intermediates (e.g., HPLC purity ≥90%) and final product (≥95%). Use statistical process control (SPC) charts to track variability .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.